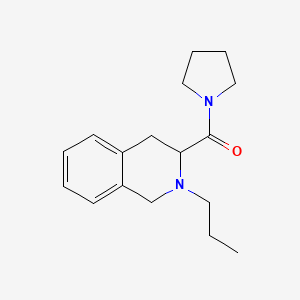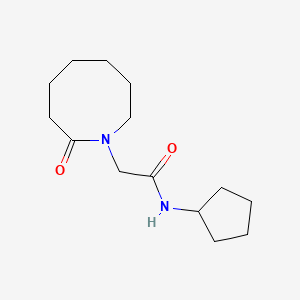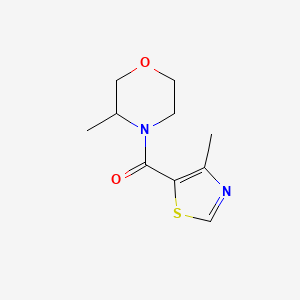
N-(2,5-dimethoxyphenyl)azepane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethoxyphenyl)azepane-1-carboxamide, also known as DAAC, is a synthetic compound that belongs to the class of phenethylamines. It has been used in scientific research to study its mechanism of action and biochemical and physiological effects. DAAC is a potent and selective agonist for the serotonin 5-HT2A receptor, which is involved in various physiological and pathological processes in the body.
Mécanisme D'action
N-(2,5-dimethoxyphenyl)azepane-1-carboxamide acts as a partial agonist for the 5-HT2A receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. Activation of the 5-HT2A receptor has been implicated in various physiological processes such as mood regulation, cognition, and perception. N-(2,5-dimethoxyphenyl)azepane-1-carboxamide binds to the receptor and induces a conformational change that leads to the activation of intracellular signaling pathways.
Biochemical and Physiological Effects:
N-(2,5-dimethoxyphenyl)azepane-1-carboxamide has been shown to induce a range of biochemical and physiological effects in animal models. It has been shown to increase the release of dopamine and acetylcholine in the prefrontal cortex, which is involved in cognitive processes such as working memory and attention. N-(2,5-dimethoxyphenyl)azepane-1-carboxamide has also been shown to induce changes in the expression of genes involved in synaptic plasticity and neurotrophic signaling.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2,5-dimethoxyphenyl)azepane-1-carboxamide in scientific research is its high affinity and selectivity for the 5-HT2A receptor, which allows for precise targeting of this receptor in experimental settings. However, one limitation is its potential for inducing hallucinogenic effects, which can complicate interpretation of results and pose ethical concerns.
Orientations Futures
There are several potential future directions for research on N-(2,5-dimethoxyphenyl)azepane-1-carboxamide. One area of interest is its potential use in treating psychiatric disorders such as depression and anxiety. Another area of interest is its role in cognitive processes such as working memory and attention. Further studies are needed to elucidate the precise mechanisms underlying these effects and to explore potential therapeutic applications of N-(2,5-dimethoxyphenyl)azepane-1-carboxamide.
Méthodes De Synthèse
N-(2,5-dimethoxyphenyl)azepane-1-carboxamide can be synthesized using a multi-step process that involves the reaction of 2,5-dimethoxybenzaldehyde with 1,6-dibromohexane, followed by reduction with lithium aluminum hydride and subsequent reaction with chloroformic acid. The final product is obtained by reaction with ammonia and purification by recrystallization.
Applications De Recherche Scientifique
N-(2,5-dimethoxyphenyl)azepane-1-carboxamide has been used in various scientific studies to investigate its role in the serotonin system and its potential therapeutic applications. It has been shown to have a high affinity for the 5-HT2A receptor and to induce hallucinogenic effects in animal models. N-(2,5-dimethoxyphenyl)azepane-1-carboxamide has also been studied for its potential use in treating psychiatric disorders such as depression, anxiety, and schizophrenia.
Propriétés
IUPAC Name |
N-(2,5-dimethoxyphenyl)azepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-19-12-7-8-14(20-2)13(11-12)16-15(18)17-9-5-3-4-6-10-17/h7-8,11H,3-6,9-10H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVGNSWNDWSBNFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxyphenyl)azepane-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(dimethylamino)-2-oxoethyl]-3,5-dimethylbenzamide](/img/structure/B7512549.png)

![1-methyl-N-[(5-methylthiophen-2-yl)methyl]-4,5,6,7-tetrahydroindazol-4-amine;hydrochloride](/img/structure/B7512558.png)
![1-methyl-N-[(3-methylthiophen-2-yl)methyl]-4,5,6,7-tetrahydroindazol-4-amine;hydrochloride](/img/structure/B7512566.png)
![N-[2-(dimethylamino)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B7512571.png)



![N-[2-(methoxymethyl)phenyl]-3-methylpiperidine-1-carboxamide](/img/structure/B7512592.png)



![N-[(2-fluorophenyl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B7512625.png)
![N-[(2-fluorophenyl)methyl]-4-hydroxy-N-methylbenzamide](/img/structure/B7512626.png)